molecular formula C19H20N4O B12922075 N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide CAS No. 107027-31-6

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide

Cat. No.: B12922075
CAS No.: 107027-31-6
M. Wt: 320.4 g/mol
InChI Key: SBVWICCJWOEILS-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenyl group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide typically involves multiple steps, starting with the preparation of the quinoxaline ring One common method involves the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline core The phenyl group is then introduced through a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Dimethylamino)ethyl)-3-phenylquinoxaline-2-carboxamide
  • N-(2-(Dimethylamino)ethyl)-3-phenylquinoxaline-6-carboxamide
  • N-(2-(Dimethylamino)ethyl)-3-phenylquinoxaline-7-carboxamide

Uniqueness

N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core, phenyl group, and dimethylaminoethyl side chain makes it a versatile compound with diverse applications in various fields of research.

Properties

CAS No.

107027-31-6

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-phenylquinoxaline-5-carboxamide

InChI

InChI=1S/C19H20N4O/c1-23(2)12-11-20-19(24)15-9-6-10-16-18(15)22-17(13-21-16)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,24)

InChI Key

SBVWICCJWOEILS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C2C(=CC=C1)N=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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